2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Description
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-4-12-18-14-6-3-2-5-13(14)15/h2-3,5-6H,4,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQBGMFWTYDWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline typically involves the reaction of 4-methylpiperazine with 3-chloropropoxybenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon attached to the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline .
Chemical Reactions Analysis
Oxidation Reactions
The aniline moiety in 2-[3-(4-methylpiperazin-1-yl)propoxy]aniline undergoes oxidation under specific conditions. For example:
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Quinone Formation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the aromatic amine to a quinone structure. This reaction is critical in synthesizing redox-active intermediates for pharmaceutical applications .
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N-Oxide Formation : The methylpiperazine side chain can be oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), generating N-oxide derivatives. These derivatives are studied for altered receptor-binding properties .
Reduction Reactions
While the compound itself contains a reduced aniline group, intermediates in its synthesis (e.g., nitro precursors) are reduced catalytically:
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (35–40 psi) in alcohols like isopropanol reduces nitro intermediates to the final aniline product .
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Selective Reductions : Sodium borohydride (NaBH₄) selectively reduces imine or carbonyl groups without affecting the methylpiperazine or ether linkages .
Electrophilic Aromatic Substitution
The electron-rich aniline ring participates in substitution reactions:
Acylation and Alkylation
The primary amine group reacts with acylating/alkylating agents:
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Acetylation : Acetic anhydride (Ac₂O) in dichloromethane (DCM) forms the corresponding acetamide, a common protection step in multi-step syntheses .
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Urea Formation : Reaction with 1-adamantyl isocyanate in DCM yields 1-adamantan-1-yl-3-(3-(4-methylpiperazin-1-yl)propoxyphenyl)urea, a scaffold for kinase inhibitors .
Condensation Reactions
The aniline group participates in Schiff base formation and related condensations:
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Imine Synthesis : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux forms imine derivatives, which are precursors for heterocyclic compounds .
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Cyanoacetylation : Reaction with cyanoacetic acid derivatives generates acrylamide intermediates, pivotal in synthesizing kinase inhibitors like bosutinib analogs .
Functionalization of the Piperazine Ring
The 4-methylpiperazine group undergoes modifications:
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Quaternary Salt Formation : Treatment with methyl iodide (CH₃I) in acetonitrile quaternizes the piperazine nitrogen, enhancing water solubility .
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N-Alkylation : Reaction with alkyl halides (e.g., 3-chloropropanol) under basic conditions extends the side chain for SAR studies .
Ether Linkage Reactivity
The propoxy bridge is susceptible to cleavage under strong acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ether bond, yielding 3-(4-methylpiperazin-1-yl)propan-1-ol and 2-aminophenol .
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Nucleophilic Displacement : Reaction with sodium hydride (NaH) and alkyl halides replaces the propoxy group with other alkoxy chains .
Comparative Reaction Data
| Reaction | Key Reagent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Nitro Reduction (Pd/C) | H₂ (35–40 psi) | 25–30°C | 6–8 hrs | 93% | |
| Bromination | Br₂/AcOH | 25°C | 2 hrs | 78% | |
| Urea Formation | 1-Adamantyl isocyanate | 0°C → RT | 5–6 hrs | 85% |
Mechanistic Insights
Scientific Research Applications
1.1. Soluble Epoxide Hydrolase (sEH) Inhibition
One of the primary applications of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is in the inhibition of soluble epoxide hydrolase (sEH). sEH plays a crucial role in regulating blood pressure and inflammation, making it a target for therapeutic intervention in hypertension and related disorders. Research has shown that incorporating piperazine into the structure of urea-based sEH inhibitors significantly improves their pharmacokinetic properties while retaining high potency against the enzyme .
Key Findings:
- The compound demonstrated improved water solubility and metabolic stability.
- Optimal structural modifications led to enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 7.0 nM against human sEH .
1.2. Antihypertensive Properties
The introduction of piperazine groups into drug formulations has been linked to enhanced antihypertensive effects. Studies indicate that compounds like 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline can modulate vascular tone and reduce blood pressure effectively. The pharmacological profile suggests potential use in managing hypertension through oral administration due to favorable absorption characteristics .
Structure-Activity Relationship (SAR) Studies
SAR studies are critical for understanding how variations in chemical structure affect biological activity. For 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline, researchers have explored various modifications to optimize efficacy.
| Modification | Effect on Activity |
|---|---|
| Piperazine Positioning | Improved solubility and stability |
| Substituent Variations | Enhanced or diminished potency depending on electronic effects |
| Alkyl Chain Length | Influenced absorption and distribution |
These studies highlight the importance of molecular design in the development of effective sEH inhibitors and antihypertensive agents.
3.1. In Vivo Efficacy Studies
In vivo studies using animal models have demonstrated the efficacy of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline in reducing systolic blood pressure. For instance, one study reported a significant decrease in blood pressure levels in hypertensive mice after administration of the compound, correlating with its inhibitory action on sEH .
3.2. Safety and Toxicology Assessments
Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline exhibits a favorable safety margin, with no significant adverse effects observed at therapeutic doses in animal models . This aspect is crucial for advancing the compound into clinical trials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of EGFR, thereby blocking its activity and downstream signaling .
Comparison with Similar Compounds
Positional Isomerism on the Aniline Ring
Piperazine Ring Modifications
- 1-Adamantan-1-yl-3-(2-(3-(piperazin-1-yl)propoxy)phenyl)urea (24a) : Replacing 4-methylpiperazine with unsubstituted piperazine reduces lipophilicity (logP decrease) and increases basicity (pKa ~9.5 vs ~8.5 for 4-methylpiperazine), impacting pharmacokinetics .
- Acetylated Piperazine (28a) : Acetylation of the piperazine nitrogen () blocks protonation, reducing solubility in acidic environments but improving metabolic stability by hindering oxidative N-dealkylation .
Linker Variations
- 3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline : A methylene linker (vs. propoxy) shortens the distance between the aniline and piperazine, while the trifluoromethyl group enhances electron-withdrawing effects, altering reactivity in coupling reactions () .
- 4-[3-(Dimethylamino)propoxy]-2-(trifluoromethyl)aniline: A dimethylamino-propoxy linker () introduces a tertiary amine, increasing hydrophilicity but reducing steric bulk compared to piperazine-containing analogs.
Additional Substituents
- However, this compound requires light-sensitive storage (2–8°C), indicating lower stability than the target compound .
- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline : The nitro group () confers strong electron-withdrawing properties, reducing nucleophilicity of the aniline amine and altering reactivity in subsequent derivatization .
Biological Activity
2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is . The presence of the piperazine moiety is significant as it contributes to the compound's solubility and biological interactions.
Biological Activity Overview
The biological activities of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline can be categorized into several key areas:
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Cytotoxicity Against Cancer Cells
- Several studies have evaluated the cytotoxic effects of compounds related to 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
- Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound Cell Line IC50 (µM) Compound A A549 0.003 Compound B HepG2 0.49 Compound C MCF-7 0.006
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Enzyme Inhibition
- The compound has been studied for its inhibitory effects on various enzymes, including cyclin-dependent kinases (CDK2) and soluble epoxide hydrolase (sEH), both of which are relevant in cancer progression and inflammatory processes.
- Table 2: Enzyme Inhibition Data
Enzyme Compound IC50 (nM) CDK2 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline 980 sEH 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline 700
Case Study 1: Antitumor Activity
In a study focusing on a series of aniline derivatives, including those with piperazine substituents, it was found that certain compounds exhibited significant antitumor activity against MCF-7 and B16-F10 cell lines. The most potent compound demonstrated an IC50 value of approximately 1.88 µM, indicating effective growth inhibition .
Case Study 2: Antimicrobial Properties
Research has also explored the antimicrobial properties of derivatives containing the piperazine moiety. Compounds similar to 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline showed notable activity against various pathogens, highlighting their potential as dual-action agents against both cancer and microbial infections .
The mechanisms underlying the biological activity of 2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline are believed to involve:
- Induction of Apoptosis : Compounds related to this structure have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation.
- Inhibition of Cell Cycle Progression : By inhibiting key enzymes such as CDK2, these compounds can halt the cell cycle, preventing proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
